molecular formula C5H4ClN3O2 B1396410 (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid CAS No. 1322627-52-0

(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid

Cat. No.: B1396410
CAS No.: 1322627-52-0
M. Wt: 173.56 g/mol
InChI Key: GZNAFTZWFWSTFJ-UPHRSURJSA-N
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Description

(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro-substituted triazole ring attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

    Acrylic Acid Attachment: The final step involves the formation of the acrylic acid moiety, which can be achieved through various methods, including the Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azide derivatives or other substituted triazoles.

Scientific Research Applications

(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The acrylic acid moiety can also participate in interactions with proteins and other biomolecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(5-Bromo-1H-1,2,4-triazol-3-yl)acrylic acid: Similar structure with a bromo group instead of a chloro group.

    (2Z)-3-(5-Methyl-1H-1,2,4-triazol-3-yl)acrylic acid: Contains a methyl group instead of a chloro group.

    (2Z)-3-(5-Phenyl-1H-1,2,4-triazol-3-yl)acrylic acid: Contains a phenyl group instead of a chloro group.

Uniqueness

(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNAFTZWFWSTFJ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C1=NNC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)O)\C1=NNC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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